3-Cyano-4-fluorophenylboronic acid
Overview
Description
3-Cyano-4-fluorophenylboronic acid is a chemical compound with the empirical formula C7H5BFNO2 . It is often used as a reactant in laboratory chemicals .
Synthesis Analysis
Pinacol boronic esters, such as 3-Cyano-4-fluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The molecular weight of 3-Cyano-4-fluorophenylboronic acid is 164.93 . The SMILES string representation is OB(O)c1ccc(C#N)c(F)c1 .Chemical Reactions Analysis
While specific reactions involving 3-Cyano-4-fluorophenylboronic acid are not well-documented, boronic acids in general are known to participate in various types of reactions. For instance, they can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyano-4-fluorophenylboronic acid include a density of 1.4±0.1 g/cm3, boiling point of 333.2±52.0 °C at 760 mmHg, and a flash point of 155.3±30.7 °C . It has 3 H-bond acceptors, 2 H-bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Chemical Transformation
3-Cyano-4-fluorophenylboronic acid is instrumental in various synthesis and chemical transformation processes. A study demonstrated its use in the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its role in the bromodeboronation of aryl boronic acids, leading to the formation of aryl bromides and chlorides (Szumigala et al., 2004). Similarly, its application in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes has been explored to afford substituted indenones or indanones (Miura & Murakami, 2005).
Material Science and Photonics
In material science, 3-Cyano-4-fluorophenylboronic acid contributes to the development of liquid crystalline media and photonic applications. The synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, which are significant in understanding the effects of fluoro substitution in biphenyls, is a key example of this application (Gray et al., 1995). Moreover, its derivative, 4-amino-3-fluorophenylboronic acid, has been used in developing photonic crystal glucose-sensing materials for noninvasive monitoring of glucose in tear fluid (Alexeev et al., 2004).
Catalysis and Organic Chemistry
The compound plays a role in catalysis, particularly in Suzuki-Miyaura C-C coupling reactions. It's used in the preparation of fluorinated biphenyl derivatives, which are important in the pharmaceutical industry and as components of liquid crystalline media (Erami et al., 2017). Additionally, its use in the synthesis of diboronic acid-based fluorescent probes for glucose detection in aqueous media and biological matrices highlights its versatility (Wang et al., 2021).
Experimental Oncology
In experimental oncology, derivatives of 3-Cyano-4-fluorophenylboronic acid have been studied for their antiproliferative potential, indicating a promising avenue in cancer treatment research (Psurski et al., 2018).
Safety and Hazards
3-Cyano-4-fluorophenylboronic acid is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
3-Cyano-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in the reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the 3-Cyano-4-fluorophenylboronic acid acts as a nucleophile . The boronic acid moiety of the compound interacts with the palladium catalyst, undergoing a process known as transmetalation . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key pathway in synthetic chemistry, particularly in the synthesis of biaryl compounds . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The primary result of the action of 3-Cyano-4-fluorophenylboronic acid in a Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The efficacy and stability of 3-Cyano-4-fluorophenylboronic acid can be influenced by various environmental factors. These include the presence of a suitable palladium catalyst, the pH of the reaction environment, and the temperature . Proper control of these factors is crucial for the successful application of this compound in Suzuki-Miyaura coupling reactions .
properties
IUPAC Name |
(3-cyano-4-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKIYJDSLMKNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374095 | |
Record name | 3-Cyano-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214210-21-6 | |
Record name | 3-Cyano-4-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYANO-4-FLUOROPHENYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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